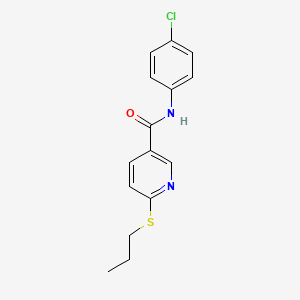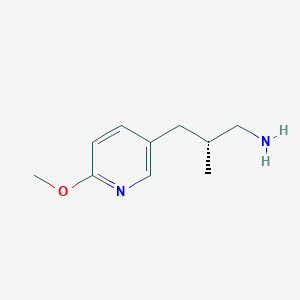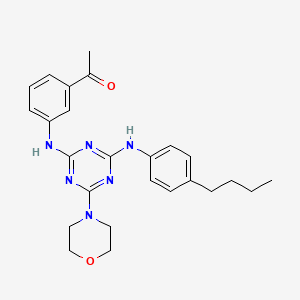
N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide” is likely a synthetic organic compound. It contains a chlorophenyl group, a propylsulfanyl group, and a nicotinamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the nitrogen in the nicotinamide group and the chlorine in the chlorophenyl group .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various chemical reactions characteristic of its functional groups. These could include nucleophilic substitution reactions at the chlorophenyl group and redox reactions at the nicotinamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nicotinamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Fluorescent Analog Development
Nicotinamide derivatives like N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide have been explored for their potential in developing fluorescent analogs. For instance, nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog, was synthesized for use in various dehydrogenase-catalyzed reactions, showing potential for biochemical and medical research applications (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity
Research has demonstrated the herbicidal activity of nicotinamide derivatives. A study synthesized N-(arylmethoxy)-2-chloronicotinamides, which showed significant herbicidal activity against various plants, suggesting a potential application in agriculture (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Understanding Cellular Responses
Nicotinamide plays a crucial role in cellular responses. For instance, it influences oxidative stress and modulates pathways related to cellular survival and death. This makes it a significant molecule for studying immune system dysfunction, diabetes, and aging-related diseases (Maiese, Zhao, Hou, & Shang, 2009).
Parkinson's Disease Research
Nicotinamide derivatives have been used in research on Parkinson's disease. One study found that diphenyleneiodonium, a nicotinamide adenine dinucleotide phosphate oxidase inhibitor, attenuated progressive dopaminergic degeneration, suggesting therapeutic potential for neurodegenerative diseases (Wang, Qian, Chen, Chu, Wilson, Oyarzabal, Ali, Robinson, Rao, & Hong, 2015).
Synthesis and Chemical Studies
Nicotinamide derivatives are also studied for their synthesis processes and chemical properties. For instance, research on nicotinamide riboside, a form of vitamin B3, explored its bioavailability and metabolism, which is crucial for developing dietary supplements and therapeutic compounds (Trammell, Schmidt, Weidemann, Redpath, Jaksch, Dellinger, Li, Abel, Migaud, & Brenner, 2016).
Safety and Hazards
Zukünftige Richtungen
The future study of “N-(4-chlorophenyl)-6-(propylsulfanyl)nicotinamide” would likely involve further exploration of its synthesis, properties, and potential applications. This could include research into its biological activity, its potential use in the synthesis of other compounds, or its physical and chemical properties .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-6-propylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-2-9-20-14-8-3-11(10-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-8,10H,2,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQUSVXKMNXSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone](/img/structure/B2745235.png)

![N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2745239.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2745240.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2745241.png)
![3,4,5-trimethoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2745242.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2745246.png)


![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2745251.png)

![3-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2745255.png)
![N'-[2-(morpholin-4-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2745256.png)

